N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide
Description
N-(2,4-Dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide is a prolinamide derivative featuring a 2,4-dichlorophenyl group attached to the amide nitrogen and a 4-methylphenylsulfonyl (tosyl) group at the proline nitrogen. Its molecular formula is C₁₈H₁₇Cl₂N₂O₃S, with a molecular weight of 413.31 g/mol.
Properties
Molecular Formula |
C18H18Cl2N2O3S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-12-4-7-14(8-5-12)26(24,25)22-10-2-3-17(22)18(23)21-16-9-6-13(19)11-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
InChI Key |
UAAVABZKWXHMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide typically involves the following steps:
Formation of the Prolinamide Core: The prolinamide core can be synthesized through the reaction of proline with an appropriate amine under controlled conditions.
Substitution with 2,4-Dichlorophenyl Group:
Sulfonylation with 4-Methylphenylsulfonyl Chloride: The final step involves the sulfonylation of the intermediate compound with 4-methylphenylsulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that proline derivatives, including N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide, exhibit promising anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent.
- Case Study : A study demonstrated that related sulfonamide compounds exhibited cytotoxic effects against human cancer cell lines such as breast and colon cancer. The mechanism involves the disruption of cell cycle progression and induction of apoptosis through mitochondrial pathways .
Antibacterial Properties
The sulfonamide moiety in this compound suggests potential antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis.
- Case Study : Compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial efficacy .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes, including acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Case Study : Research on related proline derivatives indicated strong AChE inhibitory activity with IC50 values below 5 µM, suggesting potential therapeutic applications in cognitive disorders .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Mechanism of Action : The compound's structure allows it to bind effectively to target proteins involved in cancer proliferation and bacterial survival.
- Pharmacokinetics : Studies are needed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its therapeutic potential fully.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of target enzymes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide with five structurally related compounds:
Key Observations:
The thiazol-containing analog () introduces a planar heterocycle, which could enhance π-π stacking interactions in biological targets .
Substituent Effects: Halogen Differences: Replacing chlorine with fluorine () reduces molecular weight (~380 vs. Hydroxyamide Group: The compound in features an -NHOH group, enhancing hydrogen-bonding capacity, which may improve solubility or target engagement .
Synthetic Routes :
- Analogs in and were synthesized via sulfonylation of thioether precursors using m-chloroperoxybenzoic acid (mCPBA), followed by purification . Similar methods may apply to the target compound.
Physicochemical Property Trends
- Lipophilicity : The target compound’s dichlorophenyl and tosyl groups likely increase logP (lipophilicity) compared to difluorophenyl analogs, affecting membrane permeability.
- Solubility : Thiazol-containing analogs () may exhibit lower aqueous solubility due to aromatic stacking, whereas hydroxyamide derivatives () could improve solubility .
Biological Activity
N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₈H₁₈Cl₂N₂O₃S
- Molecular Weight : 413.3 g/mol
- CAS Number : 1025714-82-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways crucial for cell survival and proliferation.
- Receptor Interaction : It can bind to cellular receptors, potentially modulating signal transduction pathways involved in cellular responses.
- Gene Expression Modulation : The compound may alter the expression of genes associated with various biological processes, including inflammation and cancer progression .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
These findings suggest a potential role in treating bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| CaCo-2 (colon cancer) | 10.0 |
| 3T3-L1 (mouse embryo) | 15.0 |
These results highlight the compound's potential as a lead in anticancer drug development .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and derivatives:
- Study on Sulfonamide Derivatives : A study evaluated the antibacterial and enzyme inhibitory activities of various sulfonamide derivatives, revealing that compounds with similar structural features to this compound showed strong inhibition against acetylcholinesterase and urease, indicating potential therapeutic applications in neurodegenerative diseases and urinary tract infections .
- Antitumor Activity Assessment : Another research effort focused on the synthesis of proline derivatives, including this compound. The study reported significant antitumor activity against multiple human tumor cell lines, supporting further exploration into its mechanism of action and therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling a prolinamide derivative with a sulfonyl chloride group. A validated approach includes:
- Step 1: Reacting 2-[(2,4-dichlorophenyl)thio]propanamide with m-chloroperoxybenzoic acid in chloroform to oxidize the thioether to a sulfonyl group .
- Step 2: Purification via recrystallization in water to remove unreacted peroxides.
- Critical Parameters: Maintain a reaction temperature of 0–5°C during oxidation to minimize side reactions. Use TLC (Rf ~0.5 in chloroform/methanol 9:1) and ¹H-NMR (δ 7.8–8.2 ppm for aromatic protons) to confirm intermediate purity .
Q. How can structural elucidation be performed to distinguish this compound from its analogs?
Methodological Answer:
- ¹H-NMR Spectroscopy: Key signals include aromatic protons (δ 7.5–8.0 ppm for dichlorophenyl and tosyl groups) and prolinamide backbone protons (δ 3.5–4.5 ppm for CH₂ groups) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 467.02).
- X-ray Crystallography: Resolve stereochemistry of the prolinamide moiety, as seen in related sulfonamide structures .
Q. What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Cellular Viability Assays: Use MTT or ATP-based assays in cancer cell lines (e.g., glioblastoma U87-MG) to assess cytotoxicity.
- Target Engagement: Screen against TRPV4 channels (linked to bladder dysfunction and cancer) via calcium flux assays, given structural similarity to TRPV4 modulators .
Advanced Research Questions
Q. How can nanoparticle delivery systems enhance brain tumor targeting for this compound?
Methodological Answer:
- Nanoparticle (NP) Formulation: Encapsulate the compound in poly(lactic-co-glycolic acid) (PLGA) NPs (size ~150 nm) to improve blood-brain barrier penetration.
- Cell-Mediated Delivery: Load NPs into mesenchymal stromal cells (MSCs), which migrate to tumor sites. Validate uptake via fluorescence tracking (e.g., DiR dye) and assess tumor distribution in orthotopic glioblastoma mouse models .
Q. What strategies resolve contradictions in reported TRPV4 activation vs. inhibition data?
Methodological Answer:
- Comparative Assays: Use standardized calcium imaging in TRPV4-transfected HEK293 cells under consistent buffer conditions (e.g., 2 mM Ca²⁺).
- Molecular Docking: Model the compound’s interaction with TRPV4’s ankyrin repeat domains to predict agonist/antagonist behavior. Cross-validate with site-directed mutagenesis (e.g., Y555A mutation) .
Q. How does structural modification of the prolinamide backbone affect dopamine receptor selectivity?
Methodological Answer:
- SAR Framework: Replace the prolinamide ring with piperazine or azepane moieties to assess D3 vs. D2 receptor binding.
- Pharmacological Testing: Perform radioligand displacement assays (³H-spiperone for D2, ³H-PD128907 for D3). Note that dichlorophenyl substitution enhances D3 affinity, as seen in related benzamides .
Q. What in vivo models are appropriate for evaluating bladder hyperactivity modulation?
Methodological Answer:
- Cyclophosphamide-Induced Cystitis Model: Administer the compound intravesically in rats (1 mg/kg) and measure bladder pressure via cystometry. Compare to TRPV4 knockout mice to confirm target specificity .
- Biomarker Analysis: Quantify urinary ATP and prostaglandin E₂ levels, which correlate with TRPV4-mediated inflammation .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vivo studies?
Answer:
Q. What analytical methods validate compound stability under physiological conditions?
Answer:
- LC-MS/MS Stability Assay: Incubate the compound in plasma (37°C, pH 7.4) and monitor degradation over 24 hours.
- Degradation Products: Identify via high-resolution MS²; sulfonamide hydrolysis to sulfonic acid is a common pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
